2-((3-Nitropyridin-2-yl)amino)ethyl benzoate
Description
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C14H13N3O4/c18-14(11-5-2-1-3-6-11)21-10-9-16-13-12(17(19)20)7-4-8-15-13/h1-8H,9-10H2,(H,15,16) |
InChI Key |
VELQMOUWIKGDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate typically involves the reaction of 3-nitropyridine-2-amine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitropyridin-2-yl)amino)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((3-aminopyridin-2-yl)amino)ethyl benzoate, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-((3-Nitropyridin-2-yl)amino)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The nitro group and pyridine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate with analogous compounds from the literature, focusing on structural variations, physicochemical properties, and functional implications.
Structural Features
Key structural analogs include:
Key Observations :
- The target compound lacks bulky alkylamine substituents (e.g., dimethylaminopropyl in Compound 9 ), which may reduce steric hindrance and alter solubility.
- Compared to chlorophenyl/cyanomethyl analogs , the nitro group on pyridine may enhance electrophilicity, affecting reactivity in substitution reactions.
- Marine pyranyl benzoates differ significantly in backbone structure but share ester groups, highlighting the role of ester flexibility in bioactivity.
Physicochemical Properties
Data from synthesized analogs reveal trends in stability and solubility:
Key Observations :
- Bulky alkylamine substituents (e.g., Compounds 9–12 ) increase melting points and yields (>90%), suggesting enhanced crystallinity and synthetic efficiency.
- The nitro group in the target compound may lower solubility compared to methoxy or amine-substituted analogs but could improve stability in acidic conditions.
- Crystal structures of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate demonstrate hydrogen-bonded networks, a feature likely shared by the target compound due to its amino and ester moieties.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate, and how can regiochemical outcomes be controlled?
Answer:
The synthesis typically involves coupling a benzoate ester with a 3-nitropyridin-2-amine derivative. A carbodiimide/HOBt-mediated amide bond formation (e.g., EDC/HOBt) is effective for linking the ethyl benzoate moiety to the pyridine ring . To control regiochemistry, ensure selective activation of the pyridine's amino group by using protecting groups (e.g., Boc) during nitro group introduction. Solvent polarity and temperature (e.g., DMF at 0–4°C) can minimize side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) enhances purity .
Advanced: How can crystallographic refinement using SHELXL address challenges in resolving the nitro group’s orientation and hydrogen-bonding network?
Answer:
SHELXL’s robust refinement algorithms are critical for handling high-resolution data and potential twinning in crystals of nitro-containing compounds . For ambiguous electron density around the nitro group:
- Use ISOR and DELU restraints to model thermal motion anisotropy.
- Apply DFIX constraints to maintain plausible bond lengths (e.g., N–O = 1.21–1.23 Å).
- Hydrogen-bonding networks can be mapped using PLATON or Mercury to validate intermolecular interactions .
Example Refinement Parameters:
| Parameter | Value | Purpose |
|---|---|---|
| ISOR (N, O) | 0.01–0.02 | Restrain anisotropic displacement |
| DFIX (N–O) | 1.22 Å ± 0.02 | Maintain bond geometry |
| TWIN Law | -h, -k, l | Address twinning in monoclinic systems |
Basic: What spectroscopic techniques are optimal for confirming the structure and functional groups of this compound?
Answer:
- NMR :
- IR : Strong absorption at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1680 cm⁻¹ (ester C=O) .
- HRMS : Use ESI+ to detect [M+H]⁺ with <2 ppm error for molecular formula validation .
Advanced: How can competing pathways during catalytic reduction of the nitro group be minimized to achieve selective amine formation?
Answer:
The nitro group’s reduction to an amine requires careful control to avoid over-reduction or byproduct formation:
- Catalytic Hydrogenation : Use Pd/C (10% w/w) in ethanol under 1–3 atm H₂. Add 1 eq. HCl to protonate intermediates and prevent deactivation .
- Chemoselectivity : Competitive ester hydrolysis is mitigated by maintaining pH < 3. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane).
- Alternative Reductants : Na₂S₂O₄ in aqueous THF selectively reduces nitro to amine without affecting esters .
Advanced: What computational approaches predict the compound’s binding affinity to kinase targets, and how can QSAR models be validated?
Answer:
- Docking Studies : Use AutoDock Vina with the pyridine ring as a hinge-binding motif. Parameterize the nitro group’s partial charges using Gaussian09 (B3LYP/6-31G*) .
- QSAR Validation :
Basic: How can stability studies under physiological conditions guide formulation strategies for biological assays?
Answer:
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Analyze degradation via HPLC at 254 nm.
- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent ester cleavage.
Advanced: How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?
Answer:
- Suzuki Coupling : The nitro group’s electron-withdrawing nature activates the pyridine ring for Pd-mediated coupling at the 4-position. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Competing Pathways : Nitro reduction may occur if using H₂O as a solvent; substitute with degassed toluene for aryl boronate coupling .
Basic: What chromatographic methods resolve diastereomers or regioisomers during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
